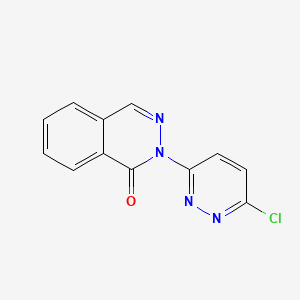

2-(6-Chloropyridazin-3-yl)phthalazin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Chloropyridazin-3-yl)phthalazin-1-one is a heterocyclic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of this compound consists of a phthalazinone core with a chloropyridazinyl substituent, which contributes to its unique chemical and biological characteristics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)phthalazin-1-one typically involves the reaction of phthalazinone derivatives with chloropyridazine. One common method includes the use of ethyl bromoacetate and benzoyl chloride as carbon nucleophiles, which react with phthalazinone derivatives in the presence of anhydrous potassium carbonate in dry acetone to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Functional Group Modifications

The compound may undergo further derivatization through reactions targeting the phthalazinone ring or the chloropyridazine moiety:

-

Alkylation/Acylation : Reactions with alkyl/acyl halides (e.g., ethyl iodide, chloroacetyl chloride) under basic conditions can modify the phthalazinone ring .

-

Condensation Reactions : Hydrazones can form when reacting with aromatic aldehydes, as observed in related phthalazine systems .

Reactivity of the Chloropyridazine Group

The 6-chloropyridazine substituent is reactive, enabling substitutions or coupling reactions. For instance, ultrasound-assisted alkylation of mercapto groups in phthalazinones with alkyl halides demonstrates the feasibility of such modifications . This suggests that the chloropyridazine group could participate in analogous reactions to introduce additional functionality.

Degradation and Stability

The compound’s stability under various conditions (e.g., acidic/basic environments) depends on the electronic effects of substituents. Chloropyridazine’s electron-withdrawing nature may reduce reactivity compared to unsubstituted derivatives. Analytical techniques like TLC or HPLC are recommended to monitor reaction progress and purity .

-

Synthetic Pathways : Hydrazine-mediated cyclization for phthalazinone formation , chlorination, and nucleophilic substitution for introducing the chloropyridazinyl group .

-

Functionalization : Alkylation, acylation, and condensation reactions modify the phthalazinone core .

-

Biological Relevance : Related phthalazine derivatives exhibit anticancer activity, suggesting potential for this compound in medicinal chemistry .

Key Reaction Mechanisms

-

Phthalazinone Formation :

Benzoic acid+HydrazineRefuxPhthalazin-1-one

Example: 3-chloro-4-methylbenzoic acid → 4-(3-chloro-4-methylphenyl)-1-(2H)-phthalazinone . -

Chlorination and Substitution :

Phthalazin-1-one+POCl₃Heat1-Chlorophthalazine

1-Chlorophthalazine+Pyridazine derivativeBaseTarget compound

This compound’s synthesis and reactivity highlight its potential as a scaffold for developing kinase inhibitors or anticancer agents, given the structural parallels to biologically active phthalazine derivatives . Further studies on its pharmacokinetic profile and in vivo efficacy are warranted.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a phthalazinone core with a chloropyridazinyl substituent. Its synthesis typically involves the reaction of phthalazinone derivatives with chloropyridazine. A common method includes using ethyl bromoacetate and benzoyl chloride as carbon nucleophiles in the presence of anhydrous potassium carbonate in dry acetone to yield the desired compound.

Chemistry

2-(6-Chloropyridazin-3-yl)phthalazin-1-one serves as a precursor in synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits significant antimicrobial and antiproliferative activities. For example, it has been investigated for its potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis.

Medicine

The compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and melanoma. Notably, certain derivatives exhibited over 90% inhibition of cell growth across multiple cancer types .

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines using the MTT assay. The results revealed significant cytotoxicity, particularly against A2780 (human ovarian carcinoma), NCI-H460 (lung carcinoma), and MCF-7 (breast adenocarcinoma) cell lines .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A2780 | 5.4 | High sensitivity; potential for further development |

| NCI-H460 | 7.2 | Moderate sensitivity; further studies suggested |

| MCF-7 | 4.8 | Strong inhibition; promising candidate for therapy |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against several pathogenic bacteria. Using the disc diffusion method, derivatives of this compound were shown to inhibit growth in both Gram-positive and Gram-negative bacteria, demonstrating significant activity against Staphylococcus aureus and Escherichia coli .

Mecanismo De Acción

The mechanism of action of 2-(6-Chloropyridazin-3-yl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of VEGFR-2, a receptor involved in angiogenesis. By inhibiting VEGFR-2, the compound can prevent the growth of new blood vessels, thereby inhibiting tumor growth and proliferation. Additionally, it induces apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death .

Comparación Con Compuestos Similares

Similar Compounds

Phthalazinone derivatives: Compounds like 4-(4-isopropylphenyl)phthalazin-1(2H)-one share a similar core structure but differ in their substituents.

Chloropyridazine derivatives: Compounds with chloropyridazine moieties but different core structures.

Uniqueness

2-(6-Chloropyridazin-3-yl)phthalazin-1-one is unique due to its combined phthalazinone and chloropyridazinyl structure, which imparts distinct chemical and biological properties. Its ability to inhibit VEGFR-2 and induce apoptosis makes it a promising candidate for anticancer research .

Actividad Biológica

2-(6-Chloropyridazin-3-yl)phthalazin-1-one is a derivative of phthalazine known for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the current understanding of its biological activity based on various studies, highlighting its pharmacological potential and mechanisms of action.

Synthesis and Structural Characteristics

The compound is synthesized through various methods involving the modification of the phthalazine core. The presence of the chloropyridazine moiety enhances its biological properties by introducing electron-withdrawing characteristics that may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that phthalazine derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound demonstrated potent antibacterial activity against strains such as Pseudomonas aeruginosa and Bacillus subtilis .

Table 1: Antimicrobial Activity of Phthalazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.08 - 5.05 µM |

| 4a | Mycobacterium tuberculosis | 3.78 - 23.2 µM |

The above table summarizes the MIC values for selected compounds, indicating that derivatives with specific substitutions can enhance antimicrobial efficacy.

2. Anticancer Activity

The anticancer potential of phthalazine derivatives has been extensively studied. For instance, compounds have shown promising cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis through the modulation of key proteins involved in cell survival .

Case Study:

A series of studies highlighted that certain phthalazine derivatives significantly inhibited Aurora kinases, leading to cell cycle arrest and subsequent apoptosis in cancer cells . The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, enhancing the Bax/Bcl-2 ratio.

3. Antifungal Activity

Some studies have reported antifungal effects against pathogenic fungi such as Cryptococcus neoformans. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited notable antifungal activity, suggesting that structural modifications in phthalazine can lead to enhanced antifungal properties .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of specific enzymes like isocitrate lyase in mycobacterial species has been documented, which contributes to its antimicrobial efficacy .

- Apoptosis Induction : The ability to modulate apoptotic pathways makes it a candidate for cancer therapy .

- Cell Membrane Disruption : Antimicrobial action may also involve disrupting microbial cell membranes, leading to cell death.

Propiedades

IUPAC Name |

2-(6-chloropyridazin-3-yl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O/c13-10-5-6-11(16-15-10)17-12(18)9-4-2-1-3-8(9)7-14-17/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCPTGUFVCCGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=NN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.